4-(Pyridazin-3-yloxy)aniline
Overview
Description
4-(Pyridazin-3-yloxy)aniline is an organic compound that belongs to the class of anilines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H9N3O, and it has a molecular weight of 187.2 g/mol.
Mechanism of Action
Target of Action
4-(Pyridazin-3-yloxy)aniline is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to exhibit diverse pharmacological activities It’s worth noting that similar compounds have shown a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
Pyridazinone derivatives like zardaverine have been reported to inhibit phosphodiesterase (pde) activity . This inhibition is believed to mediate the compound’s pharmacological effects .
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to its therapeutic effects .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-(Pyridazin-3-yloxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in this compound can engage in π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity. This compound has been shown to interact with enzymes such as monoamine oxidase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to receptors like the gonadotropin-releasing hormone receptor, modulating hormonal signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of tyrosine kinase 2, a key player in cell signaling, leading to changes in downstream signaling cascades . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with monoamine oxidase results in enzyme inhibition, leading to increased levels of neurotransmitters like serotonin and dopamine . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity, thereby affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. For example, the compound can influence the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation . For instance, this compound may be actively transported into cells by membrane transporters, where it can exert its effects on intracellular targets . The distribution of the compound within tissues also affects its overall activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular energy production and apoptosis . The compound’s localization within the cell can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pyridazin-3-yloxy)aniline can be synthesized through the reaction between aniline and pyridazine-3-carbonitrile. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridazin-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridazin-3-yloxybenzoquinone derivatives.
Reduction: Formation of pyridazin-3-yloxyaniline derivatives with reduced functional groups.
Substitution: Formation of various substituted aniline or pyridazine derivatives.
Scientific Research Applications
4-(Pyridazin-3-yloxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(Pyridazin-3-yloxy)aniline can be compared with other similar compounds, such as:
4-(Pyridin-3-yloxy)aniline: Similar structure but with a pyridine ring instead of a pyridazine ring.
4-(1H-Tetrazol-5-yloxy)aniline: Contains a tetrazole ring instead of a pyridazine ring.
4-(1H-Benzimidazol-1-yl)aniline: Contains a benzimidazole ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific pyridazine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-pyridazin-3-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDCABSXKPGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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